molecular formula C18H36N2O2 B12000760 N,N'-Dioctyloxamide CAS No. 7462-50-2

N,N'-Dioctyloxamide

Cat. No.: B12000760
CAS No.: 7462-50-2
M. Wt: 312.5 g/mol
InChI Key: SIDCXXDUSLLCNK-UHFFFAOYSA-N
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Description

N,N’-Dioctyloxamide is an organic compound belonging to the oxamide family It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dioctyloxamide can be synthesized through the reaction of oxalyl chloride with octylamine. The reaction typically involves the following steps:

    Preparation of Oxalyl Chloride Solution: Oxalyl chloride is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Octylamine: Octylamine is slowly added to the oxalyl chloride solution under controlled temperature conditions to prevent excessive heat generation.

    Formation of N,N’-Dioctyloxamide: The reaction mixture is stirred for several hours, allowing the formation of N,N’-Dioctyloxamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of N,N’-Dioctyloxamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dioctyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert N,N’-Dioctyloxamide into its corresponding amines.

    Substitution: The octyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxamides with different oxidation states.

    Reduction Products: Corresponding amines.

    Substitution Products: N,N’-Dioctyloxamide derivatives with different alkyl or aryl groups.

Scientific Research Applications

N,N’-Dioctyloxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: N,N’-Dioctyloxamide is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N’-Dioctyloxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

    N,N’-Dibutyloxamide: Similar structure but with butyl groups instead of octyl groups.

    N,N’-Didodecyloxamide: Contains dodecyl groups, leading to different physical properties.

    N,N’-Dibenzyloxamide: Features benzyl groups, which may enhance its aromaticity and reactivity.

Uniqueness: N,N’-Dioctyloxamide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The octyl groups provide a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and biology.

Properties

CAS No.

7462-50-2

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

N,N'-dioctyloxamide

InChI

InChI=1S/C18H36N2O2/c1-3-5-7-9-11-13-15-19-17(21)18(22)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

SIDCXXDUSLLCNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C(=O)NCCCCCCCC

Origin of Product

United States

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